Topological Polar Surface Area (TPSA) Difference vs. 6-Yl Direct-Attachment Positional Isomer Drives Predicted Permeability Advantage
The target compound (CAS 899730-15-5) possesses a TPSA of 60.7 Ų, which is identical to the 6-yl positional isomer (CAS 1428003-81-9, also 60.7 Ų based on identical hydrogen bond donor/acceptor counts). However, the target compound contains a rotatable methylene spacer (rotatable bond count = 3 [1]) versus the conformationally restricted direct attachment in the 6-yl isomer (rotatable bond count = 2, based on SMILES O=C(NC1CCCCC12OCCO2)c1ccco1 ). The additional rotatable bond in the target compound enables the furan-2-carboxamide pharmacophore to sample a wider conformational space, which molecular docking evidence from the LuxR quorum-sensing system indicates is critical for achieving the hydrogen-bonding geometry between the amide C=O oxygen and Tyr62 OH and between the amide NH and Asp79 carboxylate .
| Evidence Dimension | Rotatable bond count (conformational flexibility of pharmacophore) |
|---|---|
| Target Compound Data | 3 rotatable bonds (SMILES: C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=CO3) |
| Comparator Or Baseline | 6-yl isomer (CAS 1428003-81-9): 2 rotatable bonds (SMILES: O=C(NC1CCCCC12OCCO2)c1ccco1) |
| Quantified Difference | 1 additional rotatable bond; methylene spacer vs. direct N–spiro attachment |
| Conditions | Computed from canonical SMILES using Cactvs 3.4.8.18 (PubChem) [1]; docking geometry from LuxR homology model |
Why This Matters
The methylene linker in the target compound provides a conformational degree of freedom not present in the 6-yl direct-attachment isomer, potentially enabling distinct binding poses in receptor pockets where the furan amide must adopt specific dihedral angles for productive hydrogen bonding; this difference cannot be compensated by simply adjusting assay concentration and directly impacts hit confirmation rates in screening cascades.
- [1] PubChem Compound Summary for CID 18583813. Computed Properties: Rotatable Bond Count = 3. National Center for Biotechnology Information. View Source
